molecular formula C20H19F3N2O3 B11303402 1-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

1-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No.: B11303402
M. Wt: 392.4 g/mol
InChI Key: UEUGKFMLORKYKJ-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a dimethylphenoxy group, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. The introduction of the trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the attachment of the dimethylphenoxyethyl group through an etherification reaction, using appropriate alkylating agents and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The trifluoromethyl and dimethylphenoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance the compound’s binding affinity to these targets, while the benzimidazole core could play a role in modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE: Similar structure but lacks the trifluoromethyl group.

    1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE: Similar structure but lacks the dioxino ring.

Uniqueness

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is unique due to the presence of both the trifluoromethyl group and the dioxino ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H19F3N2O3

Molecular Weight

392.4 g/mol

IUPAC Name

3-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

InChI

InChI=1S/C20H19F3N2O3/c1-12-3-4-14(9-13(12)2)26-6-5-25-16-11-18-17(27-7-8-28-18)10-15(16)24-19(25)20(21,22)23/h3-4,9-11H,5-8H2,1-2H3

InChI Key

UEUGKFMLORKYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4)C

Origin of Product

United States

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